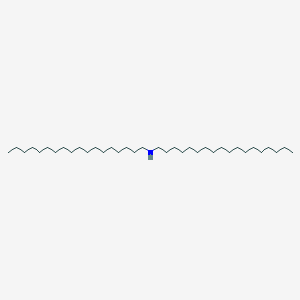

Dioctadecylamine

Description

Properties

IUPAC Name |

N-octadecyloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUFIYBZNQSHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059425 | |

| Record name | 1-Octadecanamine, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-99-2 | |

| Record name | Dioctadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569INV7SP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dioctadecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of dioctadecylamine (DODA), a vital secondary amine utilized in various scientific and industrial applications, including nanoparticle synthesis, drug delivery systems, and as a corrosion inhibitor.[1] This document details established experimental protocols, presents quantitative data in accessible formats, and visualizes key processes to support researchers and professionals in the effective production and purification of high-purity this compound.

Core Synthesis Methodologies

Several synthetic routes have been established for the production of this compound, each with its own advantages and considerations regarding reaction conditions, scalability, and resulting purity. The most common methods include the reductive amination of stearic acid, hydrogenation of stearonitrile (B1677099), and direct alkylation of octadecylamine (B50001).

Reductive Amination of Stearic Acid

Reductive amination of stearic acid offers a two-step pathway to this compound, proceeding through an amide intermediate.[2][3][4] This method is adaptable for a wide range of carboxylic acids and amines.

Experimental Protocol:

Step 1: Amide Formation (N,N-dioctadecylstearamide)

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearic acid (1.0 eq), and octadecylamine (1.05 eq).

-

Add toluene (B28343) to the flask to facilitate the removal of water.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the amidation reaction.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude N,N-dioctadecylstearamide.

Step 2: Amide Reduction

-

Dissolve the crude N,N-dioctadecylstearamide in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.

-

In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq), in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the amide solution to the reducing agent suspension with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Combine the filtrate and washes, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | Estimated from similar reductive amination procedures. |

| Purity (crude) | 80-90% | Dependent on the purity of starting materials and reaction conditions. |

Synthesis Pathway:

Caption: Reductive amination pathway for this compound synthesis.

Hydrogenation of Stearonitrile

The catalytic hydrogenation of stearonitrile is a common industrial method for producing long-chain amines.[5] This process typically requires high pressure and temperature in the presence of a suitable catalyst.

Experimental Protocol:

-

Charge a high-pressure autoclave reactor with stearonitrile, a suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran), and a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon, or a rhodium catalyst).

-

Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 bar).

-

Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the hydrogen pressure and temperature for the duration of the reaction, monitoring hydrogen uptake to gauge the reaction progress.

-

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Open the reactor, and filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >90% | |

| Purity (crude) | Variable, may contain primary and tertiary amines | |

| Catalyst Loading | 1-5% w/w of nitrile | Typical range for heterogeneous catalysis. |

Synthesis Pathway:

Caption: Hydrogenation of stearonitrile to this compound.

Alkylation of Octadecylamine

Direct alkylation of a primary amine with an alkyl halide is a straightforward method for synthesizing secondary amines. To favor the formation of the secondary amine over the tertiary amine, it is common to use an excess of the primary amine.

Experimental Protocol:

-

In a reaction vessel, dissolve octadecylamine (2.0-3.0 eq) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or triethylamine (B128534) (1.5-2.0 eq), to the solution to neutralize the hydrogen halide formed during the reaction.

-

Heat the mixture to a moderate temperature (e.g., 80-100 °C).

-

Slowly add octadecyl bromide or iodide (1.0 eq) to the reaction mixture.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filtrate with water to remove any remaining salts and the excess primary amine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 60-80% | Dependent on the ratio of reactants and reaction conditions. |

| Purity (crude) | Contains unreacted octadecylamine and potentially some trioctadecylamine |

Synthesis Pathway:

Caption: Synthesis of this compound via alkylation.

Purification Methodologies

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

-

Select a suitable solvent or solvent system. For this compound, non-polar solvents in which it is sparingly soluble at room temperature but readily soluble at higher temperatures are ideal. Hexane, acetone, or mixtures thereof can be effective.

-

In a flask, add the crude this compound and a minimal amount of the chosen solvent.

-

Heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point of the solvent.

-

Once a clear solution is obtained, allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the crystallized product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Recovery | 70-90% | Dependent on solvent choice and cooling rate. |

| Purity Improvement | Can achieve >99% purity |

Purification Workflow:

Caption: Workflow for the purification of this compound by recrystallization.

Vacuum Distillation

Due to its high boiling point, this compound can be purified by vacuum distillation, which lowers the boiling point and prevents thermal degradation.

Experimental Protocol:

-

Set up a vacuum distillation apparatus, ensuring all glassware is free of cracks and can withstand the reduced pressure.

-

Place the crude this compound in the distillation flask along with a magnetic stir bar for smooth boiling.

-

Connect the apparatus to a vacuum pump, and gradually reduce the pressure inside the system.

-

Once the desired vacuum level is achieved, begin to heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point for this compound at the given pressure. It is advisable to collect a small forerun fraction to be discarded.

-

After the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Quantitative Data:

| Parameter | Value | Reference |

| Boiling Point | ~245-250 °C at 1 mmHg | Estimated based on similar long-chain amines. |

| Purity Improvement | Effective for separating from non-volatile impurities |

Purification Workflow:

Caption: Workflow for vacuum distillation of this compound.

Acid-Base Extraction

This technique is useful for separating basic amines like this compound from neutral or acidic impurities.

Experimental Protocol:

-

Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

-

Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The this compound will be protonated and move into the aqueous layer as its ammonium (B1175870) salt.

-

Separate the aqueous layer containing the protonated amine.

-

Wash the organic layer with the aqueous acid solution one or more times to ensure complete extraction of the amine.

-

Combine the aqueous extracts and make the solution basic by adding a strong base (e.g., sodium hydroxide) until the this compound precipitates or forms a separate layer.

-

Extract the free this compound back into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow:

Caption: Acid-base extraction workflow for this compound purification.

References

- 1. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 2. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical catalytic reductive amination of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Dioctadecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dioctadecylamine (DODA), a long-chain secondary amine pivotal in various scientific applications, including drug delivery systems and nanoparticle synthesis. Due to its amphiphilic nature, stemming from a polar amine head group and two long hydrophobic octadecyl chains, DODA exhibits a distinct solubility profile that is critical to its function in these advanced applications.

Qualitative Solubility Profile

This compound is characterized by its lipophilic nature, rendering it readily soluble in a range of nonpolar and polar organic solvents. Conversely, it is practically insoluble in aqueous solutions at neutral pH. The solubility in aqueous media is significantly influenced by pH; under acidic conditions (pH below 3.9), the amine group becomes protonated, which can increase its aqueous solubility, though the presence of the two long alkyl chains still greatly limits it.[1]

| Solvent | Chemical Formula | Type | Solubility |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1] |

| Benzene | C₆H₆ | Nonpolar | Soluble[1] |

| Toluene | C₇H₈ | Nonpolar | Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent. Below is a detailed protocol adapted for assessing the solubility of this compound in organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (e.g., chloroform, toluene, ethanol)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For long-chain amines like this compound, a minimum of 24 to 48 hours is recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the working range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

-

Visualizing Workflows: this compound in Formulation Science

This compound's unique solubility and amphiphilic properties are leveraged in the formulation of drug delivery vehicles and nanoparticles. The following diagrams, generated using the DOT language, illustrate the experimental workflows for two key applications.

Caption: Workflow for Cationic Liposome Formulation using this compound.

References

An In-depth Technical Guide to the Amphiphilic Nature of Dioctadecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dioctadecylamine (DODA)

This compound (DODA), a secondary amine with the chemical formula C36H75N, is a versatile amphiphilic molecule.[1] Its unique properties stem from its distinct molecular architecture, which features a polar primary amine head group and two long, nonpolar octadecyl hydrocarbon chains. This dual nature underpins its utility in a wide range of applications, including as an emulsifier, corrosion inhibitor, surfactant, and a crucial component in the formulation of nanoparticles and drug delivery systems.[1] In aqueous environments, DODA exhibits interesting self-assembly behavior, forming well-defined plate-like structures rather than conventional micelles.[1] This guide provides a comprehensive overview of the amphiphilic characteristics of DODA, detailing its physicochemical properties, self-assembly mechanisms, and the experimental protocols used for its characterization.

The Molecular Basis of Amphiphilicity in DODA

The amphiphilic character of this compound is a direct consequence of its molecular structure. The molecule consists of a hydrophilic primary amine group (-NH2) and two hydrophobic octadecyl chains (-C18H37).[1] This distinct separation of polar and nonpolar regions within the same molecule dictates its behavior at interfaces and in solution.

Key Structural Features:

-

Hydrophilic Head Group: The primary amine group is polar and capable of forming hydrogen bonds with water molecules, rendering this portion of the molecule water-soluble.

-

Hydrophobic Tails: The two long octadecyl chains are nonpolar and aliphatic, leading to their exclusion from aqueous environments. In aqueous media, these chains tend to aggregate to minimize their contact with water molecules.

This molecular arrangement leads to a molecule that is insoluble in water but soluble in organic solvents.[1]

References

Methodological & Application

Application Notes and Protocols for Dioctadecylamine-Functionalized Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedicine due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2] Functionalization of AuNPs with specific ligands is crucial for their application in targeted drug delivery, gene therapy, and diagnostics. Dioctadecylamine (DODA), a secondary amine with two C18 alkyl chains, is a lipophilic molecule that can be used as a capping and stabilizing agent for AuNPs.[3] The long alkyl chains of DODA provide a hydrophobic shell to the AuNPs, making them dispersible in nonpolar solvents and capable of encapsulating hydrophobic therapeutic agents. This document provides detailed application notes and protocols for the synthesis and functionalization of gold nanoparticles with this compound.

Applications of this compound-Functionalized Gold Nanoparticles

While specific applications for DODA-functionalized AuNPs are still an emerging area of research, the principles of long-chain amine functionalization suggest their potential in several key biomedical fields:

-

Drug Delivery of Hydrophobic Drugs: The hydrophobic environment created by the dioctadecyl chains of DODA makes these nanoparticles excellent potential carriers for hydrophobic drugs, which are often challenging to formulate for aqueous biological environments.

-

Gene Delivery: The amine groups on the surface of the nanoparticles can be protonated to yield a positive charge. This positive surface charge can facilitate the binding of negatively charged genetic material such as siRNA and plasmids, making DODA-AuNPs promising non-viral vectors for gene therapy.

-

Liposome and Micelle Formulation: DODA is a known component in the formation of liposomes and micelles.[4][5] DODA-functionalized AuNPs could be incorporated into these larger lipid-based delivery systems to provide additional functionalities, such as imaging contrast or photothermal capabilities.

-

Phase Transfer Agents: The amphiphilic nature of DODA allows it to act as a phase transfer agent, facilitating the transfer of AuNPs from an aqueous synthesis phase to an organic phase for further functionalization or application in non-polar environments.

Experimental Protocols

The following protocols are generalized from standard methods for the synthesis and amine functionalization of gold nanoparticles. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes a common method for synthesizing citrate-stabilized AuNPs, which can then be functionalized with DODA via ligand exchange.

Materials:

-

Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

-

Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇) solution (38.8 mM)

-

Deionized (DI) water

-

Glassware (thoroughly cleaned)

Procedure:

-

In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to colorless, then to gray, and finally to a deep red or burgundy, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

The resulting citrate-stabilized AuNPs can be stored at 4°C for several weeks.

Protocol 2: Functionalization of Gold Nanoparticles with this compound (Ligand Exchange)

This protocol outlines a ligand exchange method to replace the citrate cap on pre-synthesized AuNPs with DODA.

Materials:

-

Citrate-stabilized gold nanoparticle solution (from Protocol 1)

-

This compound (DODA)

-

Ethanol (B145695) or another suitable organic solvent for DODA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of DODA in ethanol (e.g., 10 mg/mL).

-

To the citrate-stabilized AuNP solution, add the DODA solution dropwise while stirring. The optimal molar ratio of DODA to AuNPs will need to be determined experimentally.

-

Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with continuous stirring to facilitate the ligand exchange process.

-

After the reaction, the DODA-functionalized AuNPs may precipitate or can be precipitated by adding a non-solvent.

-

Centrifuge the solution to pellet the DODA-AuNPs. The centrifugation speed and time will depend on the nanoparticle size and concentration.

-

Remove the supernatant and wash the pellet with ethanol and then with PBS to remove excess DODA and other reactants. Repeat the washing steps 2-3 times.

-

Resuspend the final DODA-functionalized AuNP pellet in a suitable solvent for your application (e.g., chloroform (B151607) for non-polar applications or a buffered aqueous solution if co-stabilizers are used).

Characterization Data

Quantitative characterization is essential to ensure the quality and reproducibility of DODA-functionalized AuNPs. The following tables summarize expected characterization parameters based on literature for similar long-chain amine-functionalized nanoparticles. Note: Specific data for DODA-AuNPs is limited, and the values provided for octadecylamine (B50001) (a primary amine with a single C18 chain) and DODA-containing micelles should be considered as estimates.

| Parameter | Expected Value/Range | Characterization Technique | Reference |

| Size (Diameter) | |||

| Octadecylamine-AuNPs | ~100 nm | Transmission Electron Microscopy (TEM) | |

| DODA-501 Polymeric Micelles | 94 - 200 nm | Dynamic Light Scattering (DLS) | |

| Zeta Potential | |||

| Octadecylamine-based Nanoparticles | +22.8 mV | Dynamic Light Scattering (DLS) | |

| Drug/Gene Loading & Release | |||

| Transfection Efficiency (Gene Delivery) | ~82% | Flow Cytometry | |

| Insulin (B600854) Release from DODA-micelles | pH-sensitive | In vitro release study |

Table 1: Physicochemical Properties of this compound-Analogous Nanoparticles

Visualizations

Experimental Workflow for DODA-AuNP Synthesis and Functionalization

Caption: Workflow for the synthesis of citrate-stabilized AuNPs and subsequent functionalization with DODA.

Logical Relationship for Drug Delivery Application

Caption: Logical steps for the application of DODA-AuNPs in hydrophobic drug delivery.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the signaling pathways directly affected by this compound-functionalized gold nanoparticles. However, based on the known mechanisms of other cationic nanoparticles used in drug and gene delivery, it can be hypothesized that DODA-AuNPs may interact with cellular processes in the following ways:

-

Endocytosis Pathways: The cellular uptake of nanoparticles is often mediated by endocytosis. The positive charge of DODA-AuNPs would likely promote interaction with the negatively charged cell membrane, potentially leading to uptake via clathrin-mediated or caveolae-mediated endocytosis.

-

Inflammatory Responses: As with many nanomaterials, cellular uptake can trigger an inflammatory response. This could involve the activation of pathways such as the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.

-

Apoptosis Pathways: Depending on the nanoparticle concentration and the delivered therapeutic agent, DODA-AuNPs could induce apoptosis (programmed cell death) in target cells, for example, through the activation of caspase cascades.

Further research is required to elucidate the specific signaling pathways modulated by DODA-functionalized AuNPs.

Conclusion

This compound presents a promising ligand for the functionalization of gold nanoparticles, offering a hydrophobic shell for drug encapsulation and a cationic surface for gene delivery applications. The protocols and data provided in these application notes serve as a starting point for researchers to develop and characterize DODA-AuNPs for various biomedical applications. Future studies should focus on optimizing the synthesis and functionalization processes, quantifying drug and gene loading efficiencies, and investigating the specific cellular interactions and signaling pathways to fully realize the potential of this nanoparticle system.

References

- 1. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound = 99.0 NT 112-99-2 [sigmaaldrich.com]

- 4. PH-sensitive this compound-501 polymeric micelles for delivery of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6217886B1 - Materials and methods for making improved micelle compositions - Google Patents [patents.google.com]

Application Notes and Protocols for Dioctadecylamine in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecylamine (DDA), a cationic lipid, has emerged as a versatile and potent component in the formulation of advanced drug delivery systems. Its primary amine group provides a positive surface charge to nanocarriers, facilitating interaction with negatively charged biological membranes and enhancing the delivery of various therapeutic agents, including antigens for vaccines and nucleic acids for gene therapy. These application notes provide a comprehensive overview of the use of DDA in drug delivery, along with detailed protocols for the preparation and characterization of DDA-based nanocarriers.

Applications of this compound in Drug Delivery

This compound has been successfully incorporated into various drug delivery platforms, primarily leveraging its cationic nature to improve efficacy.

-

Vaccine Adjuvants: DDA is a well-established adjuvant, particularly in subunit vaccines. DDA-based liposomes can enhance the immunogenicity of antigens, inducing robust and mixed Th1/Th2 immune responses.[1][2] Formulations containing DDA have been shown to be safe and effective in preclinical studies for vaccines against tuberculosis and respiratory syncytial virus (RSV).[1][2] Often, DDA is combined with other immunostimulatory molecules like monophosphoryl lipid A (MPLA) and trehalose (B1683222) dibehenate (TDB) to create even more potent adjuvant systems, such as the CAF01 adjuvant.[1] These complex adjuvants can elicit strong CD4+ and CD8+ T-cell responses.

-

Gene Delivery: The positive charge of DDA facilitates the complexation with negatively charged nucleic acids like plasmid DNA and siRNA. This electrostatic interaction protects the genetic material from degradation and aids in its cellular uptake. Octadecylamine-based solid lipid nanoparticles (SLNs) have been successfully used as non-viral vectors for gene delivery, demonstrating high transfection efficiency. This approach offers a potentially safer alternative to viral vectors for applications in gene therapy and cellular reprogramming.

-

Drug Delivery for Cancer Therapy: Cationic nanocarriers formulated with DDA can be utilized for the targeted delivery of chemotherapeutic agents. The positive surface charge can enhance interaction with and uptake by tumor cells. While not as extensively documented as its role in vaccines and gene delivery, the principles of enhanced cellular interaction are applicable.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and characterization of DDA-based drug delivery systems. These values can serve as a starting point for formulation development and optimization.

Table 1: Formulation Parameters for DDA-Based Nanoparticles

| Parameter | Recommended Range/Value | Expected Outcome |

| DDA Concentration | 2.5–5 mg/mL (in aqueous suspension for liposomes) | Formation of stable liposomes. |

| Octadecylamine (B50001) (in lipid phase for SLNs) | 0.2 M (in chloroform) | Synthesis of solid lipid nanoparticles. |

| Co-lipids (e.g., DOPE, Cholesterol) | Molar ratios vary depending on application | Modulation of membrane fluidity, stability, and toxicity. |

| Total Lipid Concentration | 10 - 20 mg/mL (in organic solvent for thin-film hydration) | Formation of a uniform lipid film for liposome (B1194612) preparation. |

Table 2: Characterization of DDA-Based Nanoparticles

| Parameter | Typical Values | Method of Analysis |

| Particle Size (Hydrodynamic Diameter) | 100 - 850 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +20 to +60 mV | Laser Doppler Velocimetry |

| Drug Loading Efficiency | Varies widely (can approach 90-100% with active loading) | Spectrophotometry, HPLC after separation of free drug. |

Table 3: In Vitro Toxicity of Cationic Liposomes

| Cationic Lipid Formulation | Cell Type | ED50 (nmol/mL) |

| DOPE/DDAB | Macrophages | < 10 |

| DOPE/DOTAP | Macrophages | 12 |

| DOPE/DMTAP | Macrophages | 50 |

| DOPE/DPTAP | Macrophages | 400 |

| DOPE/DSTAP | Macrophages | > 1000 |

Data adapted from Filion and Phillips, demonstrating the higher toxicity of DDAB (a quaternary ammonium (B1175870) analogue of DDA) containing liposomes towards phagocytic cells.

Experimental Protocols

Protocol 1: Preparation of DDA Liposomes using the Aqueous Heat Method

This protocol describes a simple and effective method for preparing DDA liposomes, often used for vaccine adjuvant formulations.

Materials:

-

This compound (DDA) powder

-

Sterile distilled water or buffer (e.g., PBS, pH 7.4)

-

Glass beaker or flask

-

Magnetic stirrer with heating plate

-

Water bath

Procedure:

-

Suspension: Suspend the desired amount of DDA powder in sterile distilled water or buffer to achieve a final concentration of 2.5–5 mg/mL.

-

Heating and Stirring: Heat the suspension to 80°C in a water bath while continuously stirring with a magnetic stir bar.

-

Hydration: Maintain the temperature and stirring for 20 minutes to ensure complete hydration of the lipid and formation of multilamellar vesicles (MLVs).

-

Cooling: Remove the suspension from the heat and allow it to cool to room temperature with continued stirring.

-

(Optional) Antigen Adsorption: For vaccine formulations, the antigen solution can be mixed with the prepared DDA liposomes and incubated at room temperature for 1 hour with intermittent mixing to allow for adsorption of the antigen to the liposome surface.

-

(Optional) Sizing: To obtain liposomes with a more uniform size distribution, the suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm, 200 nm).

Caption: Workflow for DDA liposome preparation and antigen loading.

Protocol 2: Preparation of Octadecylamine-Based Solid Lipid Nanoparticles (SLNs) for Gene Delivery

This protocol is based on the emulsion-solvent evaporation technique to produce SLNs suitable for encapsulating nucleic acids.

Materials:

-

Octadecylamine

-

Phosphate Buffered Saline (PBS)

-

Tween-80

-

Sonicator (probe or bath)

-

Rotary evaporator or magnetic stirrer for solvent evaporation

Procedure:

-

Lipid Phase Preparation: Dissolve octadecylamine in chloroform to prepare the lipid solution (e.g., 0.2 M).

-

Aqueous Phase Preparation: Prepare an aqueous surfactant solution of PBS containing Tween-80.

-

Emulsification: Add the lipid phase to the aqueous phase and emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Solvent Evaporation: Remove the chloroform from the emulsion by stirring at room temperature for several hours or by using a rotary evaporator. This process leads to the precipitation of the lipid as solid nanoparticles.

-

Purification: The resulting SLN suspension can be centrifuged and washed to remove excess surfactant and unencapsulated material.

Caption: Workflow for preparing octadecylamine-based solid lipid nanoparticles.

Protocol 3: Characterization of DDA-Based Nanoparticles

This protocol outlines the essential characterization steps to ensure the quality and consistency of the prepared nanoparticles.

A. Particle Size and Zeta Potential Measurement

Principle: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles. Laser Doppler Velocimetry is used to measure the surface charge (Zeta Potential).

Procedure:

-

Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (e.g., the buffer used for hydration) to a suitable concentration for analysis.

-

Measurement: Perform the measurements using a DLS instrument (e.g., Zetasizer Nano ZS). The Z-average diameter, PDI, and zeta potential are the key parameters to record.

B. Drug/Antigen Loading Efficiency

Principle: The amount of encapsulated or adsorbed drug/antigen is determined by separating the nanoparticles from the unencapsulated material and quantifying the drug/antigen in the nanoparticle fraction.

Procedure:

-

Separation: Separate the nanoparticles from the free drug/antigen using methods such as ultracentrifugation, size exclusion chromatography, or dialysis.

-

Quantification of Free Drug: Measure the concentration of the drug/antigen in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or a protein assay like Micro BCA).

-

Calculation:

-

Encapsulation Efficiency (%EE): (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

-

Loading Capacity (%LC): (%LC) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

-

Caption: General workflow for the characterization of DDA-based nanoparticles.

Concluding Remarks

This compound is a valuable cationic lipid for the formulation of drug delivery systems, particularly for vaccines and gene therapies. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design, prepare, and characterize DDA-based nanocarriers for a wide range of therapeutic applications. Careful optimization of formulation parameters and thorough characterization are crucial for developing safe and effective drug delivery platforms.

References

- 1. Formulation in DDA-MPLA-TDB Liposome Enhances the Immunogenicity and Protective Efficacy of a DNA Vaccine against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DDA adjuvant induces a mixed Th1/Th2 immune response when associated with BBG2Na, a respiratory syncytial virus potential vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Langmuir-Blodgett Films with Dioctadecylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of Langmuir-Blodgett (LB) films using dioctadecylamine (DODA). DODA is a double-chain cationic amphiphile that forms stable and well-ordered monolayers at the air-water interface, making it an excellent candidate for constructing functional thin films with applications in biosensing, drug delivery, and materials science.

Introduction to this compound in Langmuir-Blodgett Technology

This compound (DODA) is an amphiphilic molecule featuring a hydrophilic amine head group and two hydrophobic octadecyl tails. This molecular architecture allows it to form stable, insoluble monolayers on an aqueous subphase. The Langmuir-Blodgett technique enables the precise transfer of these monolayers onto solid substrates, creating highly organized single or multi-layered films with controlled thickness and molecular orientation.[1] The cationic nature of the DODA head group at acidic pH makes these films particularly interesting for electrostatic interactions with anionic molecules, such as DNA, proteins, and certain drugs.

The behavior of the DODA monolayer at the air-water interface is critically dependent on the subphase pH and temperature.[2] At acidic pH (below ~3.9), DODA forms stable monolayers, while at higher pH values, it tends to form multilayer aggregates.[2]

Quantitative Data: Surface Pressure-Area Isotherms

The surface pressure-area (π-A) isotherm is a fundamental characterization of a Langmuir film, providing insights into the phase behavior of the monolayer. The isotherm is recorded by compressing the monolayer with barriers and measuring the resulting surface pressure.[3] For DODA, the isotherm reveals distinct phases: a two-dimensional gas (G) phase at large areas, a liquid-expanded (LE) phase, and one or more solid (S) or condensed phases upon further compression, ultimately leading to film collapse at high pressures.[2]

The following table summarizes key parameters obtained from π-A isotherms of DODA under different conditions.

| Spreading Solvent | Subphase pH | Temperature (°C) | Lift-off Area (Ų/molecule) | Collapse Pressure (mN/m) | Monolayer Phases Observed | Reference |

| Chloroform | 3.0 (HCl) | 5 | ~105 | ~25 | G, LE, S1, S2 | |

| Chloroform | 3.0 (HCl) | 15 | ~110 | ~23 | G, LE, S1, S2 | |

| Chloroform | 3.0 (HCl) | 25 | ~110 | ~22 | G, LE, S1 | |

| Chloroform | 3.0 (H₂SO₄) | 15 | ~110 | ~63 | G, LE, S1, S2 | |

| Chloroform | 3.0 (H₂SO₄) | 25 | ~110 | ~60 | G, LE, S1, S2 | |

| Chloroform | 3.0 (H₂SO₄) | 35 | ~110 | ~58 | G, LE, S1 | |

| Methanol | Not Specified | 15 | ~50 | >25 | Condensed |

Experimental Protocols

Materials and Equipment

-

Materials:

-

This compound (DODA)

-

Chloroform (spectroscopic grade) or other suitable volatile, water-insoluble solvent

-

Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

-

Substrates (e.g., silicon wafers, glass slides, mica, quartz crystals)

-

Cleaning agents (e.g., Piranha solution, RCA-1 solution, ethanol, acetone)

-

-

Equipment:

-

Langmuir-Blodgett trough with movable barriers and a surface pressure sensor

-

Microsyringe for spreading the solution

-

Dipping mechanism for substrate transfer

-

Analytical balance

-

Substrate Preparation Protocol

Cleanliness of the substrate is crucial for the successful deposition of a high-quality LB film.

-

Degreasing: Sonicate the substrates in a sequence of acetone, ethanol, and ultrapure water for 15 minutes each.

-

Chemical Cleaning (for silicon wafers):

-

Prepare a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) and immerse the wafers for 15 minutes at 120°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. This step creates a hydrophilic silicon dioxide layer.

-

Alternatively, use the RCA-1 cleaning procedure (1:1:5 ratio of NH₄OH:H₂O₂:H₂O) at 75-80°C for 15 minutes to remove organic residues.

-

-

Rinsing and Drying: Thoroughly rinse the substrates with ultrapure water and dry them under a stream of dry nitrogen gas.

Langmuir Film Formation and LB Deposition Protocol

-

Preparation of Spreading Solution: Prepare a dilute solution of DODA in chloroform. A typical concentration is in the range of 0.1 to 1 mg/mL.

-

Langmuir Trough Setup: Fill the Langmuir trough with ultrapure water and adjust the pH to 3.0 using HCl or H₂SO₄. Clean the water surface by aspiration until the surface pressure remains below 0.1 mN/m upon full compression of the barriers.

-

Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the DODA spreading solution onto the acidic water surface.

-

Solvent Evaporation: Allow the solvent to evaporate completely, which typically takes 15-20 minutes.

-

Monolayer Compression and Characterization:

-

Slowly compress the monolayer with the barriers at a constant rate (e.g., 5-10 mm/min).

-

Record the surface pressure as a function of the area per molecule to obtain the π-A isotherm.

-

-

Langmuir-Blodgett Film Deposition:

-

Based on the π-A isotherm, choose a target surface pressure within a condensed phase (e.g., 20 mN/m for a subphase with HCl, or 30-40 mN/m for a subphase with H₂SO₄).

-

Compress the monolayer to the target surface pressure and allow it to stabilize.

-

Immerse the prepared substrate vertically into the trough through the monolayer. Withdraw the substrate at a controlled speed (e.g., 2-5 mm/min) while maintaining the target surface pressure via a feedback loop.

-

For multilayer deposition, repeat the dipping and withdrawal cycles. The transfer ratio should be monitored to ensure consistent deposition.

-

Characterization of DODA LB Films

-

Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the LB film at the nanoscale. It provides information on film homogeneity, defects, and domain structures. For DODA LB films, AFM can reveal the formation of uniform layers or the presence of aggregates, depending on the deposition conditions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the transfer of DODA to the substrate and to study the orientation and conformation of the alkyl chains. Characteristic peaks for the C-H stretching vibrations of the methylene (B1212753) groups in the alkyl tails are expected in the 2800-3000 cm⁻¹ region.

Applications

Biosensors

DODA LB films can serve as a matrix for the immobilization of biomolecules in biosensor applications. The cationic surface of the DODA film can electrostatically bind anionic biomolecules like enzymes or DNA.

Protocol for Enzyme Immobilization:

-

Prepare a stable DODA Langmuir film on an acidic subphase as described in section 3.3.

-

Inject a solution of the desired enzyme (e.g., glucose oxidase) into the subphase beneath the monolayer.

-

Allow time for the enzyme to adsorb to the DODA monolayer.

-

Transfer the DODA-enzyme composite film onto an electrode or other transducer surface using the LB technique.

-

The resulting biosensor can be used for the detection of the enzyme's substrate through electrochemical or other detection methods.

Drug Delivery

The ordered structure of LB films makes them a potential platform for controlled drug delivery. While specific protocols for incorporating drugs into pure DODA LB films are not extensively detailed in the literature, the general principle involves the co-spreading of the drug with DODA or the adsorption of the drug into a pre-formed DODA monolayer. The cationic nature of DODA films could be advantageous for the delivery of anionic drugs.

Conceptual Protocol for Drug Incorporation:

-

Co-spreading Method:

-

Prepare a mixed spreading solution of DODA and the desired drug in a common volatile solvent.

-

Form a Langmuir film from this mixed solution and transfer it to a suitable substrate (e.g., a biocompatible polymer or medical implant).

-

-

Adsorption Method:

-

Form a DODA Langmuir film on a subphase containing the dissolved drug.

-

Allow the drug to adsorb to the monolayer before transferring the composite film.

-

Drug release would then be studied by placing the drug-loaded LB film in a suitable buffer and monitoring the concentration of the released drug over time using techniques like UV-Vis spectroscopy or HPLC.

Troubleshooting

-

Poor Film Transfer: This may be due to improper substrate cleaning, incorrect deposition speed, or unstable surface pressure. Ensure the substrate is meticulously clean and optimize the deposition parameters.

-

Film Collapse: The surface pressure at which the film collapses is an intrinsic property of the monolayer under specific conditions. Avoid depositing films at pressures too close to the collapse pressure.

-

Inconsistent Isotherms: This can be caused by impurities in the DODA, solvent, or subphase, or by leaks in the Langmuir trough. Ensure high-purity materials and a properly sealed trough.

References

Application Notes and Protocols: Dioctadecylamine (DODA) as a Surfactant for Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecylamine (DODA), a secondary amine with two C18 alkyl chains, is a cationic surfactant with significant potential in the formulation of stable emulsions, particularly for applications in drug delivery and material science. Its long hydrophobic chains and cationic head group impart unique properties that influence emulsion formation, stability, and interaction with biological systems. These application notes provide a comprehensive overview of the use of DODA as a surfactant, including its physicochemical properties, protocols for emulsion preparation and characterization, and its application in drug delivery.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound (DODA)

| Property | Value | Source/Note |

| Molecular Formula | C₃₆H₇₅N | --INVALID-LINK-- |

| Molecular Weight | 521.99 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/powder | --INVALID-LINK-- |

| Melting Point | 71-73 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform. | --INVALID-LINK-- |

| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar (µM) range. | Based on data for long-chain alkylamines. The CMC of long-chain surfactants decreases significantly with increasing alkyl chain length. |

| Surface Tension Reduction | Expected to significantly reduce the surface tension of water. | A common characteristic of surfactants. |

| pKa | ~10.6 | As a secondary amine, DODA is basic and will be protonated at physiological pH. |

Application in Emulsion Formulation

DODA's amphiphilic nature, with its two long hydrophobic tails and a hydrophilic amine headgroup, makes it an effective emulsifying agent, particularly for oil-in-water (o/w) emulsions. The cationic charge of the protonated amine group provides electrostatic stabilization to the emulsion droplets, preventing coalescence.

General Workflow for Emulsion Preparation

Application Notes and Protocols for the Use of Dioctadecylamine in the Formation of Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecylamine (DODA), a cationic lipid, is a critical component in the formulation of various lipid nanoparticles (LNPs), including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Its primary amine group becomes protonated at physiological or acidic pH, conferring a positive surface charge to the nanoparticles. This positive charge is instrumental in the encapsulation of negatively charged cargo, such as nucleic acids (plasmid DNA, mRNA, siRNA), and facilitates interaction with negatively charged cell membranes, thereby enhancing cellular uptake. These characteristics make DODA-containing LNPs promising vectors for gene therapy and drug delivery applications. This document provides detailed application notes and experimental protocols for the formulation and characterization of LNPs utilizing this compound.

Application Notes

This compound is primarily employed as a cationic surfactant in the preparation of SLNs and NLCs. Its incorporation into the lipid matrix serves several key functions:

-

Electrostatic Encapsulation: The positive charge imparted by DODA at acidic pH during formulation allows for the efficient complexation and encapsulation of anionic therapeutic agents like mRNA, siRNA, and plasmid DNA.

-

Enhanced Cellular Uptake: The cationic surface of the nanoparticles promotes electrostatic interactions with the anionic proteoglycans on cell surfaces, triggering cellular uptake, often through endocytosis.

-

Endosomal Escape: While the precise mechanism for DODA-containing LNPs is still under investigation, it is hypothesized that the protonation of the amine group within the acidic environment of the endosome can lead to membrane destabilization and facilitate the release of the cargo into the cytoplasm.

-

Structural Component: In SLNs, DODA is integrated within a solid lipid matrix, while in NLCs, it is part of a blend of solid and liquid lipids.

The choice between SLNs and NLCs depends on the desired drug loading capacity and release profile. NLCs, with their less-ordered lipid core, generally offer higher drug loading and reduced drug expulsion during storage compared to the highly crystalline structure of SLNs.

Experimental Protocols

Protocol 1: Formulation of this compound-Based Solid Lipid Nanoparticles (DODA-SLNs) for Gene Delivery

This protocol is adapted from the work of Ganie et al. (2024) for the generation of induced pluripotent stem cells (iPSCs) and can be modified for the delivery of other plasmids or nucleic acids.[1]

Materials:

-

This compound (DODA)

-

Phosphate-Buffered Saline (PBS)

-

Tween 80

-

Plasmid DNA (e.g., encoding reprogramming factors)

-

Deionized water

Equipment:

-

Sonic probe homogenizer

-

Rotary evaporator

-

Ultracentrifuge

-

Freeze-dryer

-

Zetasizer for particle size and zeta potential analysis

Procedure:

-

Preparation of the Lipid Phase: Dissolve this compound in chloroform to a final concentration of 0.2 M.

-

Preparation of the Aqueous Phase: Prepare an aqueous solution of 6% (v/v) Tween 80 in PBS.

-

Emulsification: Gradually add the lipid phase dropwise to the aqueous phase while homogenizing with a sonic probe set at 30% amplitude for 50 seconds. This will form a single oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Remove the chloroform from the emulsion by evaporation under reduced pressure using a rotary evaporator.

-

Isolation of Nanoparticles: Isolate the formed SLNs by ultracentrifugation at 6500 rpm for 30 minutes at 12°C.

-

Washing and Lyophilization: Wash the nanoparticle pellet with deionized water and then freeze-dry the sample to obtain a powdered form of the DODA-SLNs.

-

Complexation with Plasmid DNA: For transfection, resuspend the lyophilized DODA-SLNs in a suitable buffer. The plasmid DNA is then added to the SLN suspension to allow for the formation of SLN-DNA complexes through electrostatic interactions. The optimal ratio of SLNs to DNA should be determined empirically.

Protocol 2: Formulation of this compound-Based Nanostructured Lipid Carriers (DODA-NLCs) for miRNA Delivery

This protocol is based on the methodology described by Gessner et al. (2023) for the delivery of miRNA mimics.[2]

Materials:

-

This compound (DODA) - Cationic lipid

-

Stearic acid - Solid lipid

-

Oleic acid - Liquid lipid

-

Poloxamer 188 - Surfactant

-

miRNA mimic or other RNA cargo

-

Deionized water

Equipment:

-

High-pressure homogenizer

-

Magnetic stirrer with heating plate

-

Ultrasonicator

-

Zetasizer for particle size and zeta potential analysis

Procedure:

-

Preparation of the Lipid Phase: Weigh the required amounts of stearic acid (solid lipid), oleic acid (liquid lipid), and this compound. Heat the mixture to approximately 75°C (or 5-10°C above the melting point of the solid lipid) with gentle stirring until a clear, homogenous lipid melt is obtained.

-

Preparation of the Aqueous Phase: In a separate beaker, dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water pre-emulsion.

-

Homogenization: Subject the hot pre-emulsion to high-pressure homogenization. The number of cycles and pressure should be optimized, but a typical starting point is 3-5 cycles at 500-1500 bar.

-

Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipids will recrystallize and form the NLCs.

-

Complexation with miRNA: Add the miRNA solution to the NLC dispersion and incubate to allow for complex formation. The optimal N/P ratio (ratio of nitrogen atoms in DODA to phosphate (B84403) groups in RNA) should be determined to ensure efficient complexation and delivery.

Characterization Protocols

Physicochemical Characterization

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are crucial for predicting the in vivo behavior and stability of the LNPs. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with an instrument like a Malvern Zetasizer.

-

Protocol: Dilute the LNP dispersion in deionized water or an appropriate buffer. For zeta potential measurements, ensure the buffer has a suitable ionic strength. Perform the measurements at a fixed angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

-

-

Morphology: The shape and surface topography of the nanoparticles can be visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

-

Protocol (for SEM): Place a drop of the diluted LNP dispersion onto a clean stub, allow it to air dry, and then coat with a conductive material (e.g., gold) before imaging.

-

-

Encapsulation Efficiency (EE%): This determines the percentage of the drug or nucleic acid that is successfully encapsulated within the nanoparticles.

-

Protocol (for nucleic acids):

-

Separate the free, unencapsulated nucleic acid from the LNPs using methods like ultracentrifugation or size exclusion chromatography.

-

Quantify the amount of free nucleic acid in the supernatant using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

-

To determine the total amount of nucleic acid, lyse a separate aliquot of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated cargo, and then quantify.

-

Calculate the EE% using the formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100.

-

-

Biological Characterization

-

Transfection Efficiency: This assesses the ability of the LNPs to deliver their nucleic acid cargo into cells, leading to the expression of a reporter gene or knockdown of a target gene.

-

Protocol (using a reporter plasmid like GFP):

-

Seed target cells in a suitable plate format (e.g., 24-well plate).

-

Prepare different concentrations of LNP-nucleic acid complexes.

-

Add the complexes to the cells and incubate for a specified period (e.g., 24-48 hours).

-

Assess the expression of the reporter protein (e.g., GFP) using fluorescence microscopy or quantify it using flow cytometry. The percentage of fluorescent cells represents the transfection efficiency.

-

-

-

Cellular Uptake Mechanism: Understanding how LNPs enter cells is crucial for optimizing their design.

-

Protocol:

-

Label the LNPs with a fluorescent dye.

-

Pre-incubate cells with various endocytic inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis).

-

Add the fluorescently labeled LNPs and incubate.

-

Quantify the cellular uptake of the LNPs in the presence and absence of the inhibitors using flow cytometry or a plate reader. A significant reduction in uptake with a specific inhibitor suggests the involvement of that particular pathway.

-

-

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in the formulation of SLNs and NLCs.

Table 1: this compound-Based Solid Lipid Nanoparticles (DODA-SLNs) for Gene Delivery

| Formulation ID | Key Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Transfection Efficiency (%) | Application | Reference |

| OCTNPs | This compound, Tween 80 | 178.9 | 0.1 | +22.8 | 82.0 | Gene delivery for iPSC generation | Ganie et al., 2024[1] |

| ONP | This compound | 382.7 | 0.4 | +28.0 | 67.5 | Gene delivery in breast cancer cells | Yakar et al., 2020 |

Table 2: this compound-Based Nanostructured Lipid Carriers (DODA-NLCs) for miRNA Delivery

| Formulation ID | Key Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Application | Reference |

| cNLC | This compound, Stearic Acid, Oleic Acid, Poloxamer 188 | ~200-250 | < 0.2 | +30 to +40 | Not specified | miRNA-27a delivery | Gessner et al., 2023[2] |

Conclusion

This compound is a versatile cationic lipid for the formulation of SLNs and NLCs for the delivery of therapeutic molecules, particularly nucleic acids. The protocols and data presented herein provide a comprehensive starting point for researchers and drug development professionals. Optimization of formulation parameters, such as the lipid and surfactant concentrations and the lipid-to-drug ratio, is essential to achieve the desired physicochemical properties and biological efficacy for a specific application.

References

Application Notes and Protocols for Dioctadecylamine as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecylamine (DODA), a long-chain aliphatic amine, is a well-established film-forming corrosion inhibitor. Its amphiphilic nature, characterized by a polar amine head group and a long, nonpolar hydrocarbon tail, allows it to adsorb onto metal surfaces and form a protective, hydrophobic barrier. This barrier effectively isolates the metal from corrosive agents present in the environment, such as water, oxygen, and chlorides, thereby significantly mitigating the rate of corrosion. These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the formation of a self-assembled, dense, and hydrophobic film on the metal surface. The polar amine head group (-NH2) of the DODA molecule has a strong affinity for the metal surface, where it can adsorb through electrostatic interactions or by forming coordinate bonds with metal ions. Once adsorbed, the long, nonpolar dioctadecyl (C18H37) chains orient themselves away from the metal surface, creating a tightly packed, non-wettable barrier. This film acts as a physical shield, preventing corrosive species from reaching the metal surface and disrupting the electrochemical reactions that drive corrosion.

Quantitative Data on Corrosion Inhibition

The effectiveness of this compound and its analogs as corrosion inhibitors has been quantified using various experimental techniques. The following tables summarize representative data from studies on long-chain amine inhibitors, providing insights into their performance under different conditions.

Table 1: Weight Loss Method Data for a this compound Analog (Di-dodecyl amine) on Carbon Steel in 1 M HCl

| Inhibitor Conc. (ppm) | Corrosion Rate (g/m²·h) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 0 | 1.485 | - | - |

| 100 | 0.984 | 33.7 | 0.337 |

| 200 | 0.631 | 57.5 | 0.575 |

| 300 | 0.519 | 65.1 | 0.651 |

| 400 | 0.404 | 72.8 | 0.728 |

| 500 | 0.339 | 77.2 | 0.772 |

| 600 | 0.247 | 83.4 | 0.834 |

Data adapted from a study on a structurally similar long-chain amine corrosion inhibitor.

Table 2: Potentiodynamic Polarization Data for a this compound Analog (Dodecylamine) on N80 Steel in 0.3 M HCl

| Condition | Temp (°C) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | Inhibition Efficiency (%) |

| Blank | 30 | -485 | 158.5 | - |

| 100 ppm Dodecylamine | 30 | -462 | 28.8 | 81.8 |

| Blank | 60 | -472 | 446.7 | - |

| 100 ppm Dodecylamine | 60 | -451 | 83.2 | 81.4 |

| Blank | 90 | -460 | 1258.9 | - |

| 100 ppm Dodecylamine | 90 | -439 | 275.4 | 78.1 |

Data adapted from a study on a structurally similar long-chain amine corrosion inhibitor.[1]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Long-Chain Amine Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | 0 | 45 | 150 | - | | 50 | 250 | 80 | 82.0 | | 100 | 550 | 55 | 91.8 | | 200 | 890 | 40 | 94.9 |

Data is representative of typical values obtained for long-chain amine corrosion inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of this compound as a corrosion inhibitor, based on ASTM standards.

Protocol 1: Weight Loss Measurement (Based on ASTM G1 & G31)

1. Specimen Preparation: a. Prepare metal coupons (e.g., mild steel) of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm). b. Polish the surfaces of the coupons sequentially with different grades of emery paper (e.g., 180, 400, 800, 1200 grit) until a smooth, mirror-like finish is achieved. c. Degrease the coupons by washing with acetone, followed by rinsing with distilled water. d. Dry the coupons thoroughly and store them in a desiccator. e. Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (W_initial).

2. Test Solution Preparation: a. Prepare the corrosive medium (e.g., 1 M HCl) using analytical grade reagents and distilled water. b. Prepare a series of test solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution without the inhibitor should also be prepared.

3. Immersion Test: a. Immerse one prepared coupon into a beaker containing a specific volume (e.g., 100 mL) of each test solution, including the blank. b. Ensure the coupons are fully submerged and not in contact with each other or the beaker walls. c. Cover the beakers and leave them undisturbed for a predetermined period (e.g., 6, 24, or 48 hours) at a constant temperature.

4. Post-Immersion Processing: a. After the immersion period, carefully remove the coupons from the solutions. b. Gently clean the coupons with a soft brush under running water to remove loose corrosion products. c. For more adherent corrosion products, use an appropriate cleaning solution as specified in ASTM G1 (e.g., a solution of HCl with an inhibitor like hexamethylenetetramine). d. Rinse the cleaned coupons with distilled water and then acetone. e. Dry the coupons and reweigh them to obtain the final weight (W_final).

5. Data Analysis: a. Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final. b. Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × t × ρ) where:

- ΔW is the weight loss in grams

- A is the surface area of the coupon in cm²

- t is the immersion time in hours

- ρ is the density of the metal in g/cm³ c. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

- CR_blank is the corrosion rate in the blank solution

- CR_inhibitor is the corrosion rate in the solution containing this compound.

Protocol 2: Potentiodynamic Polarization (Based on ASTM G59)

1. Electrochemical Cell Setup: a. Use a standard three-electrode electrochemical cell. b. The working electrode (WE) is the prepared metal specimen (e.g., mild steel) with a defined exposed surface area. c. The reference electrode (RE) is a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. d. The counter electrode (CE) is a platinum or graphite (B72142) rod/mesh with a surface area larger than the WE.

2. Test Procedure: a. Place the WE, RE, and CE in the electrochemical cell containing the test solution (with and without this compound). b. Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP or Ecorr). c. Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. Ecorr) to an anodic potential (e.g., +250 mV vs. Ecorr) at a slow scan rate (e.g., 0.167 mV/s).

3. Data Analysis: a. Plot the resulting potential (E) versus the logarithm of the current density (log i). b. Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection. c. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where:

- Icorr_blank is the corrosion current density in the blank solution

- Icorr_inhibitor is the corrosion current density in the solution containing this compound.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)

1. Electrochemical Cell Setup: a. Use the same three-electrode cell setup as for potentiodynamic polarization.

2. Test Procedure: a. After the system has stabilized at its OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). b. Record the resulting current response as a function of frequency.

3. Data Analysis: a. Represent the impedance data as Nyquist and Bode plots. b. Model the impedance data using an appropriate equivalent electrical circuit (EEC). A common model for corrosion inhibition studies is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl), often replaced by a constant phase element (CPE) to account for surface heterogeneity. c. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. d. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where:

- Rct_blank is the charge transfer resistance in the blank solution

- Rct_inhibitor is the charge transfer resistance in the solution containing this compound.

Visualizations

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Caption: Mechanism of action of this compound as a film-forming corrosion inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dioctadecylamine (DDA) Concentration for Nanoparticle Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of nanoparticles incorporating Dioctadecylamine (DDA). Our goal is to assist you in overcoming common experimental hurdles and optimizing your protocols for consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DDA) in nanoparticle formulations?

A1: this compound (DDA) is a cationic lipid that is frequently incorporated into lipid-based nanoparticles. Its primary functions are to impart a positive surface charge (zeta potential) to the nanoparticles and to facilitate the encapsulation of negatively charged molecules such as nucleic acids (mRNA, siRNA, pDNA) through electrostatic interactions.[1][2] The positive charge also plays a role in the interaction of nanoparticles with negatively charged cell membranes, potentially enhancing cellular uptake.[1]

Q2: How does the molar ratio of DDA affect the physicochemical properties of nanoparticles?